

Biological activity comparison of 1,4-Dichlorophthalazine analogs

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Compound of Interest

Compound Name: **1,4-Dichlorophthalazine**

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A Comparative Guide to the Biological Activities of **1,4-Dichlorophthalazine** Analogs

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This guide provides a comparative analysis of the biological activities of various analogs derived from **1,4-dichlorophthalazine**, with a primary focus on their anticancer and antimicrobial properties. The information herein is synthesized from recent studies to facilitate the design and development of novel therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous 1,4-disubstituted phthalazine analogs have demonstrated potent anticancer activity against a range of human cancer cell lines. A prominent mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis essential for tumor growth and metastasis.

Structure-Activity Relationship Highlights

The introduction of specific moieties at the 1 and 4-positions of the phthalazine core has been shown to be crucial for potent anticancer and VEGFR-2 inhibitory activity. For instance, analogs featuring a biarylurea or an N-substituted piperazine motif linked to the 1-position have

exhibited excellent broad-spectrum cytotoxic activity.[1][2] Similarly, 1-anilino-4-(arylsulfanyl methyl)phthalazines have shown significant anticancer activities, with some analogs being more potent than the standard drug cisplatin.[3][4][5]

Comparative Anticancer and VEGFR-2 Inhibitory Activities

The following tables summarize the in vitro anticancer and VEGFR-2 inhibitory activities of selected **1,4-dichlorophthalazine** analogs from various studies.

Table 1: In Vitro Anticancer Activity of 1,4-Disubstituted Phthalazine Analogs

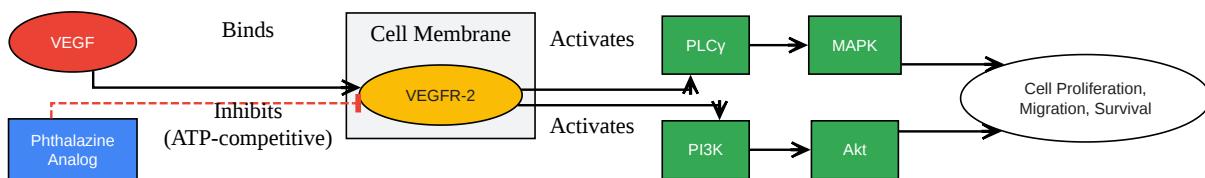
Compound	Cancer Cell Line	IC50 / GI50 (μM)	Reference
6b	Various	GI50: 0.15 - 8.41	[1][2]
6e	Various	GI50: 0.15 - 8.41	[1][2]
7a	HCT-116	IC50: 6.04 ± 0.30	[6]
MCF-7		IC50: 8.8 ± 0.45	[6]
7b	Various	GI50: 0.15 - 8.41	[1][2]
HCT-116		IC50: 13.22 ± 0.22	[6]
MCF-7		IC50: 17.9 ± 0.50	[6]
8b	HCT-116	IC50: 18 ± 0.20	[6]
MCF-7		IC50: 25.2 ± 0.55	[6]
8c	HCT-116	IC50: 35 ± 0.45	[6]
MCF-7		IC50: 44.3 ± 0.49	[6]
12	Bel-7402	IC50: 32.4	[5]
HT-1080		IC50: 25.4	[5]
13	Bel-7402	IC50: 30.1	[5]
HT-1080		IC50: 25.8	[5]
6o	HCT-116	IC50: 7 ± 0.06	[7]
MCF-7		IC50: 16.98 ± 0.15	[7]
Sorafenib (Reference)	HCT-116	IC50: 5.47 ± 0.3	[6][7]
MCF-7		IC50: 7.26 ± 0.3	[6][7]
Cisplatin (Reference)	Bel-7402	IC50: 73.3	[5]
HT-1080		IC50: 63.3	[5]

Table 2: VEGFR-2 Inhibitory Activity of Phthalazine Analogs

Compound	VEGFR-2 IC ₅₀ (μM)	Reference
7a	0.11 ± 0.01	[6]
7b	0.31 ± 0.03	[6]
8b	0.91 ± 0.08	[6]
8c	0.72 ± 0.08	[6]
12b	4.4	[1]
12c	2.7	[1]
13c	2.5	[1]
2g	0.148	[8][9]
4a	0.196	[8][9]
Sorafenib (Reference)	0.1 ± 0.02	[6]

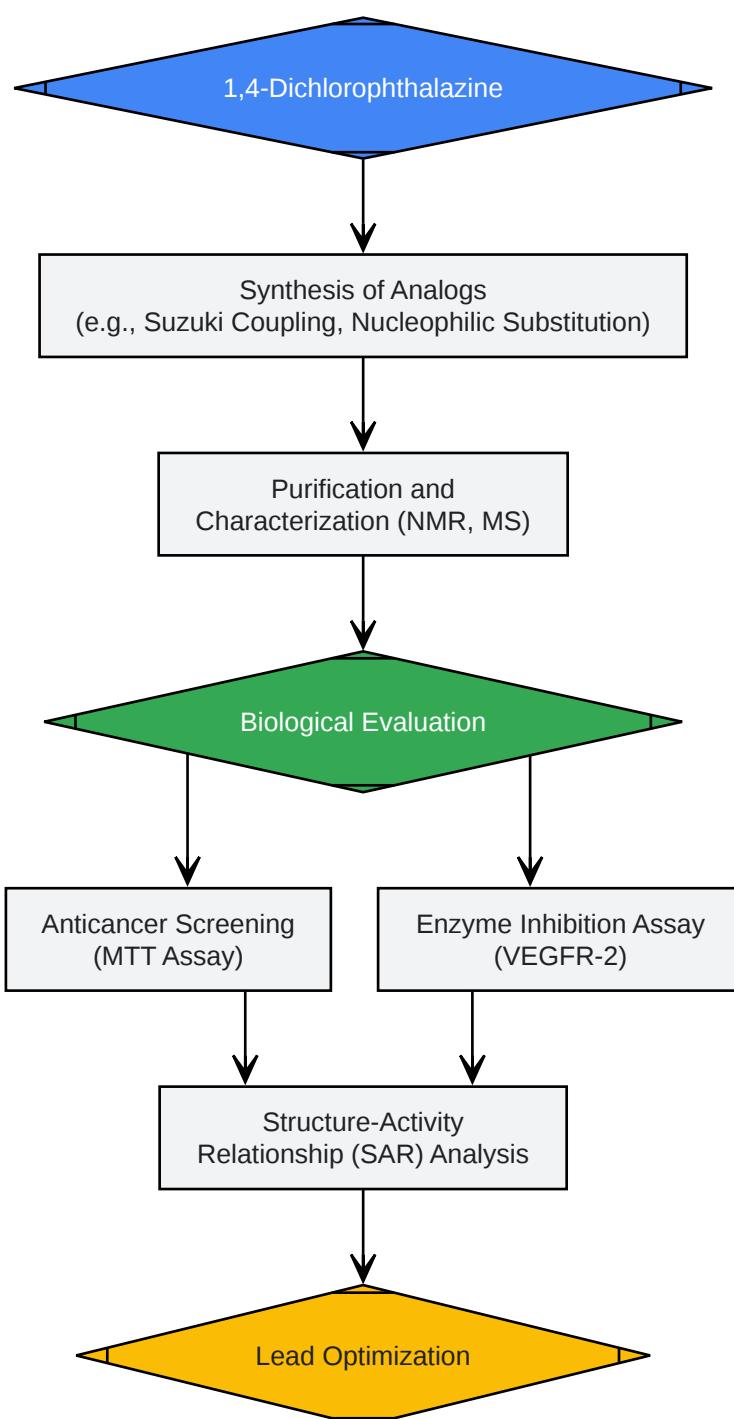
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-2 signaling pathway targeted by these phthalazine analogs and a general workflow for their synthesis and evaluation.



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VEGFR-2 signaling pathway and inhibition by phthalazine analogs.



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General experimental workflow for phthalazine analog development.

Antimicrobial Activity

Certain 1,4-disubstituted phthalazine derivatives have also been investigated for their antimicrobial properties.[10][11] For instance, some synthesized compounds exhibited significant inhibitory effects against various bacterial and fungal strains, suggesting that the phthalazine scaffold can be a valuable template for developing new antimicrobial agents.[10]

Experimental Protocols

Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines[3][4]

A general synthetic route involves the following steps:

- Refluxing phthalic anhydride and malonic acid in pyridine to yield 2-acetylbenzoic acid.
- Esterification of 2-acetylbenzoic acid followed by bromination of the acetyl group.
- Reaction with a substituted thiophenol to introduce the arylsulfanylmethyl group.
- Cyclization with hydrazine hydrate to form the phthalazine ring.
- Chlorination of the 1-position using POCl_3 .
- Nucleophilic substitution with a substituted aniline to yield the final 1-anilino-4-(arylsulfanylmethyl)phthalazine derivatives.

In Vitro Anticancer Activity (MTT Assay)[3][4]

- Cancer cells are seeded in 96-well plates and incubated.
- The cells are treated with various concentrations of the test compounds and incubated for a specified period.
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength using a microplate reader.

- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

VEGFR-2 Kinase Inhibition Assay[12]

- The VEGFR-2 enzyme, a substrate peptide, and the test compound at various concentrations are added to the wells of a 96-well plate.
- The mixture is incubated at room temperature.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated to allow the phosphorylation of the substrate.
- The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is quantified using a detection reagent.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined.

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